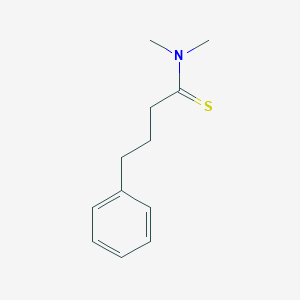

N,N-Dimethyl-4-phenylbutanethioamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N,N-Dimethyl-4-phenylbutanethioamide, also known as DMPT, is a sulfur-containing organic compound that has gained attention in recent years due to its potential application in various fields, such as aquaculture, agriculture, and neuroscience. DMPT has been found to have a wide range of biological effects, including improving growth and feed intake in aquatic animals, enhancing plant growth, and acting as a neuroprotective agent. In

Mecanismo De Acción

The exact mechanism of action of N,N-Dimethyl-4-phenylbutanethioamide is not fully understood, but it is thought to act on the hypothalamus-pituitary-gonadal axis in aquatic animals, leading to an increase in growth hormone secretion and subsequent improvements in growth and feed intake. In plants, N,N-Dimethyl-4-phenylbutanethioamide has been shown to promote root growth and enhance nutrient uptake, likely through changes in gene expression. The neuroprotective effects of N,N-Dimethyl-4-phenylbutanethioamide may be due to its ability to reduce oxidative stress and inflammation in the brain.

Biochemical and Physiological Effects:

N,N-Dimethyl-4-phenylbutanethioamide has been found to have a range of biochemical and physiological effects, including changes in hormone levels, gene expression, and neurotransmitter activity. In aquatic animals, N,N-Dimethyl-4-phenylbutanethioamide has been shown to increase growth hormone secretion and improve feed intake, leading to increased growth rates and improved feed conversion efficiency. In plants, N,N-Dimethyl-4-phenylbutanethioamide has been found to promote root growth and enhance nutrient uptake, resulting in increased crop yield and improved stress tolerance. In addition, N,N-Dimethyl-4-phenylbutanethioamide has been shown to have neuroprotective effects, reducing oxidative stress and inflammation in the brain and potentially slowing the progression of neurodegenerative diseases.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N,N-Dimethyl-4-phenylbutanethioamide in lab experiments is its ability to improve growth and feed intake in aquatic animals, allowing for more efficient and cost-effective aquaculture practices. N,N-Dimethyl-4-phenylbutanethioamide also has potential applications in agriculture, where it can enhance plant growth and improve crop yield. However, the exact mechanisms of action of N,N-Dimethyl-4-phenylbutanethioamide are not fully understood, and more research is needed to fully elucidate its effects. In addition, N,N-Dimethyl-4-phenylbutanethioamide may have different effects in different species, and dosage and exposure time may need to be carefully controlled to avoid potential negative effects.

Direcciones Futuras

Future research on N,N-Dimethyl-4-phenylbutanethioamide could focus on further elucidating its mechanisms of action, particularly in the brain, to better understand its potential neuroprotective effects. In addition, more studies are needed to investigate the effects of N,N-Dimethyl-4-phenylbutanethioamide in different species and under different conditions, to determine its potential applications in aquaculture and agriculture. Finally, research could focus on developing more efficient and cost-effective synthesis methods for N,N-Dimethyl-4-phenylbutanethioamide, to make it more accessible for research and commercial applications.

Métodos De Síntesis

N,N-Dimethyl-4-phenylbutanethioamide can be synthesized through a multi-step process, starting with the reaction of 4-phenylbutanone with thioacetamide to form 4-phenylbutanethioamide. This compound is then subjected to N,N-dimethylation using dimethyl sulfate and sodium hydride to produce N,N-Dimethyl-4-phenylbutanethioamide. The purity and yield of N,N-Dimethyl-4-phenylbutanethioamide can be improved through various purification methods, such as recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

N,N-Dimethyl-4-phenylbutanethioamide has been extensively studied for its potential application in aquaculture, where it has been found to improve growth and feed intake in various fish and shrimp species. N,N-Dimethyl-4-phenylbutanethioamide has also been shown to enhance plant growth, increase crop yield, and improve stress tolerance in plants. In addition, N,N-Dimethyl-4-phenylbutanethioamide has been investigated for its neuroprotective effects, with studies suggesting that it may have therapeutic potential for neurodegenerative diseases such as Alzheimer's and Parkinson's.

Propiedades

Número CAS |

121611-14-1 |

|---|---|

Nombre del producto |

N,N-Dimethyl-4-phenylbutanethioamide |

Fórmula molecular |

C12H17NS |

Peso molecular |

207.34 g/mol |

Nombre IUPAC |

N,N-dimethyl-4-phenylbutanethioamide |

InChI |

InChI=1S/C12H17NS/c1-13(2)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3 |

Clave InChI |

CFXPQURANKZXPC-UHFFFAOYSA-N |

SMILES |

CN(C)C(=S)CCCC1=CC=CC=C1 |

SMILES canónico |

CN(C)C(=S)CCCC1=CC=CC=C1 |

Sinónimos |

Benzenebutanethioamide, N,N-dimethyl- |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(2-Methoxy-2-oxoethyl)-1,3-dioxolan-2-yl]acetic acid](/img/structure/B53203.png)

![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)

![(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-acetonitrile](/img/structure/B53206.png)

![(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid](/img/structure/B53216.png)

![Imidazo[1,2-a]pyridine-5-thiol](/img/structure/B53219.png)